molecular formula C17H22ClN3O2S B2976634 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049447-00-8

2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2976634
M. Wt: 367.89
InChI Key: GDKXIIUPLQKUII-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity, selectivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties could also be included.


Scientific Research Applications

Ligands for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been investigated for their potential as ligands for metal coordination. These compounds exhibit interesting molecular and supramolecular structures, which could be relevant for designing new metal coordination complexes with potential applications in catalysis, material science, or molecular recognition (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Antagonists for Human HIV-1 Infection

Methylbenzenesulfonamide derivatives have shown promise as small molecular antagonists for the prevention of human HIV-1 infection. This suggests a potential therapeutic application of sulfonamide derivatives in developing antiviral drugs (Cheng De-ju, 2015).

Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been utilized in the synthesis of Cp*IrIIICl complexes for the transfer hydrogenation of ketones. These findings highlight the catalytic potential of sulfonamide derivatives in synthetic organic chemistry, offering a pathway for efficient and air-stable catalysis (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).

Inhibitors of Carbonic Anhydrases

Benzenesulfonamides bearing various substituents have been synthesized and tested as inhibitors of human carbonic anhydrase (CA) isoforms. These compounds offer insights into the development of selective CA inhibitors, which could have therapeutic applications in treating conditions like glaucoma, epilepsy, or cancer (Irena Vaškevičienė et al., 2019).

Second-Order Nonlinear Optics

Phenylethynylpyridinium derivatives, related in structural complexity to the target molecule, have been synthesized and their properties investigated for applications in second-order nonlinear optics. This research points to the potential use of sulfonamide derivatives in developing materials for optical technologies (H. Umezawa et al., 2005).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for more detailed and specific information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-chloro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c1-20-10-6-8-15(20)16(21-11-4-5-12-21)13-19-24(22,23)17-9-3-2-7-14(17)18/h2-3,6-10,16,19H,4-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKXIIUPLQKUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

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